molecular formula C19H15N3O3 B2771578 N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1375245-26-3

N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2771578
CAS No.: 1375245-26-3
M. Wt: 333.347
InChI Key: RPUCPEYQAFNTKE-UHFFFAOYSA-N
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Description

    Reagents: Furan-2-carboxylic acid or its derivatives

    Conditions: Coupling reactions using catalysts like palladium or copper

  • Step 3: Benzylation and Cyanomethylation

      Reagents: Benzyl chloride, cyanomethyl chloride

      Conditions: Base-catalyzed reactions, typically using sodium hydride or potassium carbonate

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine core, which can be achieved through a Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

    • Step 1: Synthesis of the Dihydropyridine Core

        Reagents: Aldehyde, β-keto ester, ammonia or ammonium acetate

        Conditions: Reflux in ethanol or methanol

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The furan ring and the dihydropyridine core can undergo oxidation reactions.

        Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide

        Conditions: Mild to moderate temperatures, often in aqueous or organic solvents

    • Reduction: : The carbonyl group in the dihydropyridine core can be reduced to a hydroxyl group.

        Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride

        Conditions: Low temperatures, typically in anhydrous solvents

    • Substitution: : The benzyl and cyanomethyl groups can participate in nucleophilic substitution reactions.

        Reagents: Nucleophiles like amines or thiols

        Conditions: Base-catalyzed, often in polar aprotic solvents

    Major Products

    The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while reduction of the carbonyl group in the dihydropyridine core can yield hydroxylated dihydropyridines.

    Scientific Research Applications

    Chemistry

    In chemistry, N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

    Biology and Medicine

    In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The dihydropyridine core is a known pharmacophore in calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases. The presence of the furan ring and the cyanomethyl group may enhance its biological activity and selectivity.

    Industry

    In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the exploration of novel applications in material science.

    Mechanism of Action

    The mechanism of action of N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is likely related to its interaction with biological targets such as ion channels or enzymes. The dihydropyridine core can interact with calcium channels, modulating their activity and affecting cellular processes. The benzyl and cyanomethyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

    Comparison with Similar Compounds

    Similar Compounds

    • N-benzyl-N-(cyanomethyl)-6-(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
    • N-benzyl-N-(cyanomethyl)-6-(pyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
    • N-benzyl-N-(cyanomethyl)-6-(phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

    Uniqueness

    Compared to these similar compounds, N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles and applications.

    Properties

    IUPAC Name

    N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H15N3O3/c20-10-11-22(13-14-5-2-1-3-6-14)19(24)15-8-9-16(21-18(15)23)17-7-4-12-25-17/h1-9,12H,11,13H2,(H,21,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RPUCPEYQAFNTKE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(NC2=O)C3=CC=CO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H15N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    333.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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